Desacetylmetipranolol
Overview
Description
Desacetylmetipranolol is the active metabolite of metipranolol . It belongs to the class of organic compounds known as 4-alkoxyphenols .
Molecular Structure Analysis
Desacetylmetipranolol has the chemical formula C15H25NO3 and a molar mass of 267.369 g·mol −1 . Its IUPAC name is 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2,3,6-trimethylphenol .
Physical And Chemical Properties Analysis
Desacetylmetipranolol has a chemical formula of C15H25NO3 and a molar mass of 267.369 g·mol −1 . Further details about its physical and chemical properties are not provided in the search results.
Scientific Research Applications
Enantiomeric Separation and Analysis :
- Desacetylmetipranolol, a principal degradation product and main metabolite of metipranolol, has been studied for its enantiomeric separation using high-performance liquid chromatography (HPLC). This method, utilizing a chiral stationary phase, aids in identifying and determining the optical purity of Desacetylmetipranolol in various formulations (Sharma, Evans & Evans, 1995).
Pharmacokinetic Studies :
- The concentration of Desacetylmetipranolol in human aqueous humour was examined in a study involving cataract patients. This study highlights the pharmacokinetic aspects of Desacetylmetipranolol following the administration of metipranolol eye drops, indicating its relevance in ophthalmological applications (Keβler, Bleckmann & Kleintges, 2004).
Comparative Drug Studies :
- In a study examining the influence of different meal types on the pharmacokinetics of Rifapentine and its metabolite, 25-Desacetyl Rifapentine, findings indicate the importance of meal behavior on drug exposure. Although this study does not directly focus on Desacetylmetipranolol, it provides insights into how metabolites like Desacetylmetipranolol might be affected by dietary factors (Zvada et al., 2010).
Methodological Advancements :
- Research has been conducted on developing and validating methods for the determination of various antidepressant drugs, including Desacetylmetipranolol, in biological samples. Such methodological advancements are crucial for accurate drug monitoring and pharmacological studies (Papoutsis et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4/h6,9,13,16-18H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMMIZFWFLNZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972645 | |
Record name | Desacetylmetipranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylmetipranolol | |
CAS RN |
57193-14-3 | |
Record name | Desacetylmetipranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57193-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetyltrimepranol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057193143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetylmetipranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESACETYLMETIPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GA6I7V01M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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